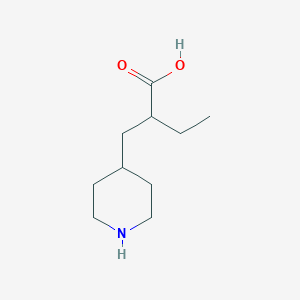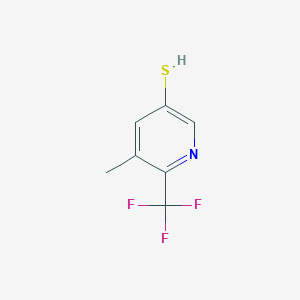
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position, a trifluoromethyl group at the 6-position, and a thiol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyridine derivatives, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under radical conditions . The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents like thiourea or thiolates .
Industrial Production Methods
Industrial production of 5-Methyl-6-(trifluoromethyl)pyridine-3-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction parameters and improved safety . The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., thiolates).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . The thiol group can form covalent bonds with target proteins, potentially inhibiting their function . These interactions can disrupt various biological processes, leading to the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(trifluoromethyl)pyridine-2-thiol
- 6-(trifluoromethyl)pyridine-3-methanol
- 6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
5-Methyl-6-(trifluoromethyl)pyridine-3-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the thiol group provides a reactive site for further chemical modifications .
Propriétés
Formule moléculaire |
C7H6F3NS |
|---|---|
Poids moléculaire |
193.19 g/mol |
Nom IUPAC |
5-methyl-6-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C7H6F3NS/c1-4-2-5(12)3-11-6(4)7(8,9)10/h2-3,12H,1H3 |
Clé InChI |
BZHIBOIEZOZUIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1C(F)(F)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)
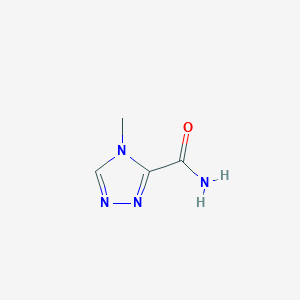
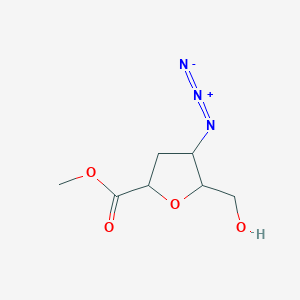
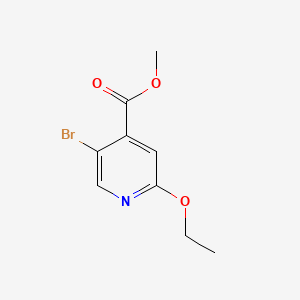
![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
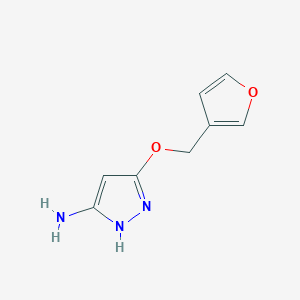
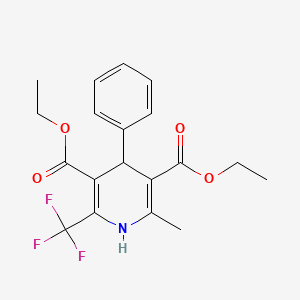
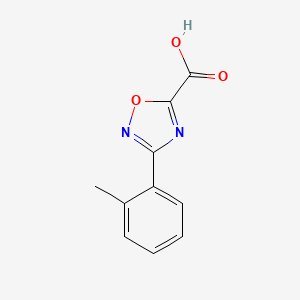
![2-[3-(Methylamino)tetrahydrofuran-3-yl]ethanol](/img/structure/B13911412.png)
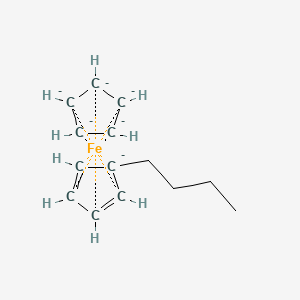
![[(3S,4R)-4-(3,5-dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13911419.png)
